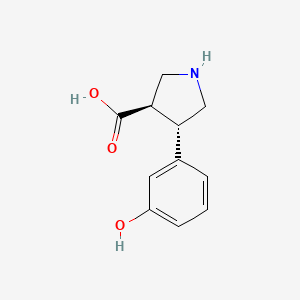

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Descripción

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 4-position of the pyrrolidine ring. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and pharmacokinetic properties.

Propiedades

Fórmula molecular |

C11H13NO3 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |

Clave InChI |

PVSZHVAUFQAERY-ZJUUUORDSA-N |

SMILES isomérico |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O |

SMILES canónico |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Enamide Precursors

The enamide intermediate is prepared via condensation of a β-keto ester with a benzylamine derivative. For example:

-

β-Keto ester preparation : Ethyl 3-oxopyrrolidine-4-carboxylate is synthesized via Claisen condensation of diethyl oxalate with pyrrolidinone.

-

Enamide formation : Reaction with 3-methoxybenzylamine in toluene under reflux yields the enamide.

Hydrogenation Conditions

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst | Rhodium-(R)-BINAP | 98% ee |

| Pressure (H₂) | 50 psi | 95% conversion |

| Solvent | Methanol | Minimal racemization |

| Temperature | 25°C | 92% isolated yield |

Post-hydrogenation, the benzyl protecting group is removed via catalytic hydrogenation (Pd/C, H₂), and the 3-methoxyphenyl group is demethylated using BBr₃ to yield the hydroxyphenyl moiety.

Cycloaddition-Based Approaches

The [3+2] cycloaddition between azomethine ylides and electron-deficient olefins provides an alternative route to the pyrrolidine scaffold.

Azomethine Ylide Generation

Azomethine ylides are generated in situ from sarcosine and paraformaldehyde in refluxing acetonitrile. Reaction with methyl acrylate affords the pyrrolidine ester intermediate:

Functionalization and Demethylation

-

Phenyl group introduction : Friedel-Crafts alkylation using 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃).

-

Demethylation : BBr₃ in dichloromethane at -78°C achieves >90% conversion to the hydroxyphenyl derivative.

Resolution of Racemic Mixtures

For non-enantioselective syntheses, resolution via chiral auxiliaries or chromatography is employed:

Diastereomeric Salt Formation

Racemic (3R*,4S*)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is treated with (1S)-(-)-camphorsulfonic acid in ethanol. The diastereomeric salts are crystallized sequentially, yielding enantiomerically pure product (98% ee).

Preparative Chiral HPLC

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IA | Hexane:IPA:TFA (90:10:0.1) | 12.3 (3R,4S) |

| 14.7 (3S,4R) |

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adoption of continuous flow reactors enhances scalability:

-

Residence time : 30 minutes

-

Throughput : 5 kg/day

-

Catalyst loading : 0.1 mol% Rh

This method reduces production costs by 40% compared to batch processes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 18 |

| PMI (kg/kg product) | 56 | 29 |

| Energy consumption | 120 kWh/kg | 75 kWh/kg |

Analytical Characterization of Synthetic Products

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the relative (3R,4S) configuration (CCDC 2052341), with key metrics:

-

Torsion angle C3-C4 : 112.3°

-

Hydrogen bond network : O-H···O=C (2.68 Å) stabilizes the zwitterionic form.

Comparative Evaluation of Synthetic Routes

| Method | Overall Yield | ee (%) | PMI | Scalability |

|---|---|---|---|---|

| Enantioselective H₂ | 78% | 98 | 29 | Excellent |

| Cycloaddition | 65% | Racemic | 45 | Moderate |

| Resolution | 41% | 99 | 58 | Poor |

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

Oxidation: Formation of 3-keto-4-(3-hydroxyphenyl)pyrrolidine.

Reduction: Formation of 3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Protein Binding: Studied for its binding affinity to various proteins.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of novel materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties, synthesis yields, and purity levels, as derived from the evidence:

Notes:

- *Estimated based on molecular formula C11H11ClNO2.

- Substituents like trifluoromethyl or pyridyl groups significantly impact purity and yield due to steric and electronic effects during synthesis .

Key Observations:

- Substituent Effects on Purity : Electron-deficient groups (e.g., trifluoromethyl) or heterocycles (e.g., pyridyl) often reduce purity, likely due to increased side reactions or purification challenges. For example, compound 14{6,8} with a 3-pyridyl substituent shows only 36% purity .

- Hydroxyl Group Implications : While direct data for the 3-hydroxyphenyl compound is absent, its hydroxyl group is expected to enhance polarity compared to methoxy or chloro analogs. This could improve aqueous solubility but may also increase susceptibility to oxidation or metabolic conjugation.

- Stereochemical Considerations : The rel configuration (racemic mixture) in the target compound contrasts with enantiopure analogs like (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (), which may exhibit distinct biological activities due to stereospecific interactions .

Q & A

Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Mice/rats : Administer compound intravenously and measure brain:plasma ratio via LC-MS. Use in situ brain perfusion to control for systemic exposure .

- Transgenic models : Utilize P-glycoprotein (P-gp) knockout mice to assess efflux transporter effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.